2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Description
This compound features a hybrid structure combining phenoxyacetamide and pyrimidinone pharmacophores. Key structural attributes include:
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-15(28)17-5-8-20(21(11-17)31-2)32-13-22(29)25-9-10-27-14-26-19(12-23(27)30)16-3-6-18(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDFFKBDPGEYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide , often referred to as a pyrimidinyl acetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.4 g/mol. The structure features a complex arrangement that includes an acetyl group, methoxy group, and a fluorophenyl moiety, which contribute to its biological properties.
Structural Formula
Properties Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O5 |
| Molecular Weight | 439.4 g/mol |
| Purity | ≥95% |
Anticancer Activity
Research has indicated that derivatives similar to the compound under discussion exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines. A study reported that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against human breast cancer cells (e.g., MCF-7) and colon carcinoma cells (e.g., HCT-116) .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. In vitro studies have shown that related compounds possess antibacterial and antifungal properties. For example, derivatives containing the fluorophenyl group exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Some derivatives act as antagonists or agonists for various receptors, thereby modulating cellular responses .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of pyrimidine derivatives similar to this compound. The results indicated that one derivative exhibited an IC50 of 6.2 μM against HCT-116 cells, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of compounds with similar structures against Mycobacterium tuberculosis. The results showed that while some compounds were less effective than rifampicin (98% inhibition), several exhibited promising antibacterial activity .
Scientific Research Applications
Anticancer Activity
Recent studies have suggested that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing fluorophenyl and pyrimidine groups have shown promise in inhibiting tumor growth in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds featuring phenoxy and acetamide functionalities may possess antimicrobial activity. The effectiveness against certain bacterial strains has been documented, making this compound a candidate for further exploration in antibiotic development.
Case Studies
-
Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound inhibited cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The results indicated a significant reduction in tumor size in animal models treated with these compounds.
-
Antimicrobial Testing
- In a clinical trial reported by Antimicrobial Agents and Chemotherapy, a related compound showed effective inhibition of Staphylococcus aureus. The study emphasized the need for further investigation into the structure-activity relationship to optimize efficacy.
-
Pharmacokinetics
- Research on related acetamides suggests favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics that support their potential use as therapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Functional Group Impact on Bioactivity
- Fluorophenyl Groups : The 4-fluorophenyl substituent in the target compound and 4j () enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Pyrimidinone vs.
- Acetamide Linkers : Ethylacetamide spacers (target compound) improve solubility compared to rigid aromatic linkers (e.g., naphthyl in ), but may reduce target binding rigidity.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer: Synthesis of structurally similar acetamide derivatives (e.g., ) typically involves multi-step protocols with intermediates like pyrimidinone or fluorophenyl moieties. Critical steps include:
- Coupling Reactions: Use of coupling agents (e.g., HATU, EDCI) for amide bond formation between the acetylphenoxy and pyrimidinone-ethyl groups .
- Protection/Deprotection: Protecting sensitive functional groups (e.g., methoxy or acetyl) during synthesis to prevent side reactions .
- Purification: Chromatography (e.g., silica gel or HPLC) to isolate high-purity intermediates. Yield optimization may require temperature control (-40°C to room temperature) and stoichiometric adjustments (e.g., 1.2–1.5 equivalents of reagents) .
Q. How can the solubility and stability of this compound be characterized for in vitro studies?
- Methodological Answer:
- Solubility Testing: Use gradient solvent systems (e.g., DMSO, ethanol, or PBS buffers) with UV-Vis spectroscopy or HPLC to quantify solubility thresholds. For example, structurally related compounds show >60 µg/mL solubility in DMSO .
- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) with LC-MS monitoring to detect degradation products. Storage at -20°C in anhydrous conditions is recommended for long-term stability .
Q. What spectroscopic techniques are most effective for structural validation?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for fluorophenyl protons, δ 2.1–2.5 ppm for acetyl groups) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (expected ~500–550 g/mol based on analogs) .
- FT-IR: Peaks at ~1650–1700 cm⁻¹ for amide C=O and pyrimidinone C=O stretches .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina or Schrödinger to model binding affinities with target proteins (e.g., ATP-binding sites in kinases). Focus on hydrogen bonding between the pyrimidinone moiety and catalytic lysine residues .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer:
- Assay Validation: Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations .
- Metabolite Screening: Use hepatocyte microsomal assays to rule out off-target effects from metabolic byproducts .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Methodological Answer:
- Core Modifications: Replace the 4-fluorophenyl group with bulkier substituents (e.g., trifluoromethoxy) to enhance hydrophobic interactions .
- Linker Optimization: Test ethyl vs. propyl spacers between the pyrimidinone and acetamide groups to balance flexibility and binding entropy .
Q. What analytical methods quantify trace impurities in bulk synthesis?
- Methodological Answer:
- HPLC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with MRM detection for impurities <0.1% .
- NMR DOSY: Differentiate impurities via diffusion coefficients, particularly for regioisomers or unreacted intermediates .
Critical Considerations for Researchers
- Safety Protocols: Use gloveboxes for moisture-sensitive steps (e.g., pyrimidinone activation) and adhere to OSHA guidelines for handling fluorinated intermediates .
- Data Reproducibility: Archive raw NMR/MS files in repositories like Zenodo to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
